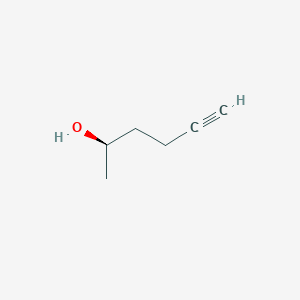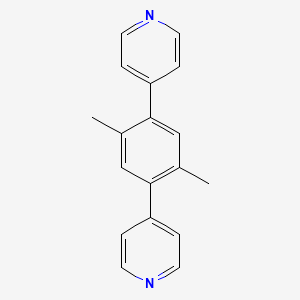
4,4'-(2,5-Dimethyl-1,4-phenylene)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2. It is a derivative of dipyridine, where the pyridine rings are connected through a 2,5-dimethyl-1,4-phenylene linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine typically involves the reaction of 2,5-dimethyl-1,4-dibromobenzene with 4-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are still under research.
Medicine: Potential use in drug design and development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine largely depends on its role as a ligand in coordination chemistry. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic, optical, and catalytic properties. The molecular targets and pathways involved include metal centers in catalytic cycles and electronic transitions in photophysical applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Similar structure but lacks the 2,5-dimethyl-1,4-phenylene linker.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
1,10-Phenanthroline: A related compound with a fused ring structure.
Uniqueness
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming coordination complexes with unique geometries and properties, distinguishing it from other bipyridine derivatives .
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-(2,5-dimethyl-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C18H16N2/c1-13-11-18(16-5-9-20-10-6-16)14(2)12-17(13)15-3-7-19-8-4-15/h3-12H,1-2H3 |
InChI Key |
DWWVLJOQODKVII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=NC=C2)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane](/img/structure/B11752894.png)

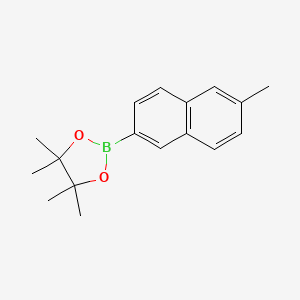
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752913.png)
![3-[(E)-(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B11752923.png)
![6-Aminobenzo[c]thiophen-1(3H)-one](/img/structure/B11752927.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)
![Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11752932.png)
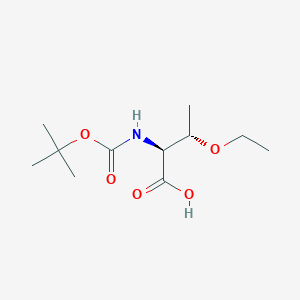
![{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B11752948.png)

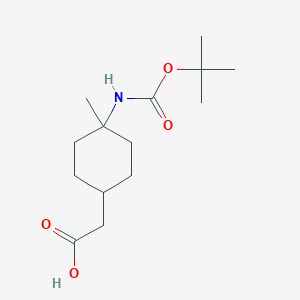
![1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11752967.png)
